Cas no 851788-32-4 ({4-(Benzyloxy)phenylmethyl}(ethyl)amine)
{4-(Benzyloxy)phenylmethyl}(ethyl)amine Chemical and Physical Properties
Names and Identifiers
-
- N-(4-(benzyloxy)benzyl)-N-ethylamine
- HMS1748B08
- N-[(4-phenylmethoxyphenyl)methyl]ethanamine
- N-[4-(benzyloxy)benzyl]ethanamine
- N-[4-(benzyloxy)benzyl]-N-ethylamine
- CS-0225081
- {[4-(benzyloxy)phenyl]methyl}(ethyl)amine
- STL115215
- AKOS000201419
- G36501
- SCHEMBL12909374
- 851788-32-4
- EN300-12261
- Z57327187
- {4-(Benzyloxy)phenylmethyl}(ethyl)amine
-
- Inchi: 1S/C16H19NO/c1-2-17-12-14-8-10-16(11-9-14)18-13-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3
- InChI Key: KMTWOQMCJLOVSS-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=CC(=CC=1)CNCC
Computed Properties
- Exact Mass: 241.147
- Monoisotopic Mass: 241.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 21.3Ų
{4-(Benzyloxy)phenylmethyl}(ethyl)amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
{4-(Benzyloxy)phenylmethyl}(ethyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B522163-50mg |
{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine |
851788-32-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B522163-100mg |
{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine |
851788-32-4 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B522163-500mg |
{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine |
851788-32-4 | 500mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-12261-0.05g |
{[4-(benzyloxy)phenyl]methyl}(ethyl)amine |
851788-32-4 | 85.0% | 0.05g |
$42.0 | 2025-02-21 | |
| Enamine | EN300-12261-0.1g |
{[4-(benzyloxy)phenyl]methyl}(ethyl)amine |
851788-32-4 | 85.0% | 0.1g |
$66.0 | 2025-02-21 | |
| Enamine | EN300-12261-0.25g |
{[4-(benzyloxy)phenyl]methyl}(ethyl)amine |
851788-32-4 | 85.0% | 0.25g |
$92.0 | 2025-02-21 | |
| Enamine | EN300-12261-0.5g |
{[4-(benzyloxy)phenyl]methyl}(ethyl)amine |
851788-32-4 | 85.0% | 0.5g |
$175.0 | 2025-02-21 | |
| Enamine | EN300-12261-1.0g |
{[4-(benzyloxy)phenyl]methyl}(ethyl)amine |
851788-32-4 | 85.0% | 1.0g |
$256.0 | 2025-02-21 | |
| Enamine | EN300-12261-2.5g |
{[4-(benzyloxy)phenyl]methyl}(ethyl)amine |
851788-32-4 | 85.0% | 2.5g |
$503.0 | 2025-02-21 | |
| Enamine | EN300-12261-5.0g |
{[4-(benzyloxy)phenyl]methyl}(ethyl)amine |
851788-32-4 | 85.0% | 5.0g |
$743.0 | 2025-02-21 |
{4-(Benzyloxy)phenylmethyl}(ethyl)amine Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on {4-(Benzyloxy)phenylmethyl}(ethyl)amine
Comprehensive Guide to {4-(Benzyloxy)phenylmethyl}(ethyl)amine (CAS No. 851788-32-4): Properties, Applications, and Market Insights
{4-(Benzyloxy)phenylmethyl}(ethyl)amine (CAS No. 851788-32-4) is a specialized organic compound with significant potential in pharmaceutical and chemical research. This amine derivative features a benzyloxy-substituted phenylmethyl group, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly interested in this compound due to its unique structural properties and versatility in organic synthesis.
The molecular structure of {4-(Benzyloxy)phenylmethyl}(ethyl)amine combines an ethylamine moiety with a benzyloxy-phenyl group, creating opportunities for diverse chemical modifications. This characteristic has led to its exploration in various drug discovery programs, particularly in the development of CNS-active compounds and neurotransmitter analogs. The compound's CAS number 851788-32-4 serves as a unique identifier in chemical databases and regulatory documentation.
Recent trends in medicinal chemistry have highlighted the importance of amine-based intermediates like {4-(Benzyloxy)phenylmethyl}(ethyl)amine. With growing interest in targeted drug delivery and small molecule therapeutics, this compound has gained attention for its potential role in developing new pharmacological agents. Its benzyl-protected phenolic group offers particular advantages in synthetic routes requiring selective deprotection strategies.
The synthesis of CAS 851788-32-4 typically involves reductive amination techniques or nucleophilic substitution reactions. Process chemists emphasize the importance of high-purity synthesis for this compound, as impurities can significantly affect downstream applications. Current research focuses on optimizing green chemistry approaches to its production, aligning with the pharmaceutical industry's sustainability goals.
Analytical characterization of {4-(Benzyloxy)phenylmethyl}(ethyl)amine employs standard techniques including HPLC, NMR spectroscopy, and mass spectrometry. The compound typically appears as a colorless to pale yellow liquid or low-melting solid under standard conditions. Its solubility profile shows good dissolution in common organic solvents but limited water solubility, an important consideration for formulation scientists.
In pharmaceutical applications, 851788-32-4 serves as a building block for more complex molecules. Its structural features make it particularly valuable for creating dopamine receptor ligands and serotonin analogs, areas of intense research in neurological disorder treatments. The compound's benzyl ether group provides protection for phenolic hydroxyl functions during multi-step syntheses.
The global market for specialty amines like {4-(Benzyloxy)phenylmethyl}(ethyl)amine has shown steady growth, driven by increasing pharmaceutical R&D expenditures. Suppliers typically offer this compound in research quantities, with custom synthesis options available for larger-scale requirements. Quality specifications often emphasize ≥98% purity for most research applications.
Safety considerations for handling CAS 851788-32-4 follow standard laboratory protocols for amine compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended. The compound should be stored under inert atmosphere conditions to prevent degradation, typically at 2-8°C for long-term stability.
Future research directions for {4-(Benzyloxy)phenylmethyl}(ethyl)amine may explore its potential in catalysis and material science applications. The compound's electron-rich aromatic system combined with its basic amine functionality creates possibilities for innovative applications beyond traditional pharmaceutical uses. Researchers are particularly interested in its potential as a ligand precursor in coordination chemistry.
For scientists searching information about amine synthesis or benzyl-protected intermediates, {4-(Benzyloxy)phenylmethyl}(ethyl)amine represents an interesting case study in molecular design. Its CAS number 851788-32-4 serves as a crucial reference point in chemical databases and patent literature, where it appears in various synthetic routes and pharmacological studies.
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